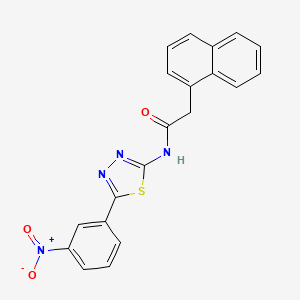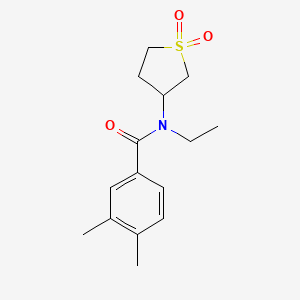![molecular formula C16H30N2O3 B2792732 tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate CAS No. 1286275-85-1](/img/structure/B2792732.png)
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate is a complex organic compound that features a piperidine ring substituted with a tetrahydropyran moiety and a tert-butyl carbamate group
準備方法
The synthesis of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tetrahydropyran Moiety: This step involves the addition of the tetrahydropyran group to the piperidine ring, often through a nucleophilic substitution reaction.
Attachment of the tert-Butyl Carbamate Group:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
化学反応の分析
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyran moieties, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or platinum oxide.
科学的研究の応用
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
作用機序
The mechanism of action of tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
tert-Butyl 1-[(tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-ylcarbamate can be compared with similar compounds, such as:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound features a similar piperidine ring but with different substituents, leading to distinct chemical properties and applications.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Another related compound with a piperidine ring, but with a bromophenyl group instead of the tetrahydropyran moiety.
特性
IUPAC Name |
tert-butyl N-[1-(oxan-4-ylmethyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-16(2,3)21-15(19)17-14-4-8-18(9-5-14)12-13-6-10-20-11-7-13/h13-14H,4-12H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOFRHMPZBSNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)

![diethyl 2-({[4-benzoyl-1-(4-fluorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2792653.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2792654.png)
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)


![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-methanesulfonylbenzamide](/img/structure/B2792663.png)

![N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))](/img/structure/B2792668.png)


